molecular formula C20H27NO3 B2978583 3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320177-41-9

3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2978583
CAS No.: 2320177-41-9
M. Wt: 329.44
InChI Key: JWGGKVHSJYHBSY-UHFFFAOYSA-N
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Description

3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a methoxy group, a phenyloxane moiety, and an azabicyclo octane core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction forms the core bicyclic structure, which is then further functionalized to introduce the methoxy and phenyloxane groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the phenyloxane moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane, while reduction of the carbonyl group can produce 3-methoxy-8-(4-phenyloxane-4-hydroxyl)-8-azabicyclo[3.2.1]octane.

Scientific Research Applications

3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, in the context of its potential anticancer activity, it may inhibit the estrogen receptor alpha (ERα), leading to the suppression of cancer cell proliferation . The compound’s bicyclic structure allows it to fit into the binding pocket of the receptor, blocking its activity and triggering downstream signaling pathways that result in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-methoxy-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane stands out due to its unique combination of functional groups. The presence of the methoxy and phenyloxane moieties imparts specific chemical properties that enhance its reactivity and potential applications. Additionally, its ability to interact with biological targets, such as ERα, highlights its potential in medicinal chemistry.

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-23-18-13-16-7-8-17(14-18)21(16)19(22)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-6,16-18H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGKVHSJYHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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